Phosphorodithioic acid,O,O-bis(1-methylethyl) ester, potassium salt (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) is an organophosphorus compound with the molecular formula C6H15O2PS2K. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a lubricant additive, providing anti-wear and extreme pressure properties to oils and greases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) typically involves the reaction of phosphorus pentasulfide (P2S5) with isopropanol (C3H8O) under controlled conditions. The reaction proceeds as follows:
P2S5+4C3H8O→2(C3H7O)2PS2H+H2S
The resulting diisopropyl phosphorodithioate is then neutralized with potassium hydroxide (KOH) to form the potassium salt:
(C3H7O)2PS2H+KOH→(C3H7O)2PS2K+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maintain consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphorothioates and phosphates.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phosphorodithioates.
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) involves its interaction with metal surfaces and enzymes. The compound forms a protective film on metal surfaces, reducing friction and wear. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, potassium salt (1:1)
- Phosphorodithioic acid, O,O-bis(1-methylethyl) ester
- Phosphorodithioic acid, O,O-dibutyl ester, potassium salt (1:1)
Uniqueness
Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, potassium salt (1:1) is unique due to its specific ester groups and potassium salt form, which provide distinct solubility and reactivity properties compared to other similar compounds. Its effectiveness as a lubricant additive and its potential biological activities make it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C6H14KOPS2+ |
---|---|
Molekulargewicht |
236.4 g/mol |
InChI |
InChI=1S/C6H14OPS2.K/c1-5(2)7-8(9)10-6(3)4;/h5-6H,1-4H3;/q+1; |
InChI-Schlüssel |
BPAUXQDRMNVSJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[P+](=S)SC(C)C.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.